Methyl 4-cyano-3-methoxybenzoate
Overview
Description
Methyl 4-cyano-3-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-formyl-3-methoxybenzoate with hydroxylamine hydrochloride in the presence of formic acid. The reaction is typically carried out at room temperature for about an hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-methoxybenzoic acid.
Reduction: Formation of 4-amino-3-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-cyano-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyano-4-methoxybenzoate: Similar in structure but with different positions of the cyano and methoxy groups.
Methyl 4-cyano-2-methoxybenzoate: Another isomer with the methoxy group in a different position.
Uniqueness
Methyl 4-cyano-3-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 4-cyano-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJBDMQYMHNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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